molecular formula C9H7ClN2O2 B2466889 Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate CAS No. 2250243-20-8

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No. B2466889
CAS RN: 2250243-20-8
M. Wt: 210.62
InChI Key: JLRATAMHDAFGSS-UHFFFAOYSA-N
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Description

“Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 g/mol . This compound is a nitrogen-containing heterocycle that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Reactivity

Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate plays a role in the synthesis of various compounds. For instance, it's involved in the regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, achieved by condensing 1,1-diethoxyacetophenone with 2,3-diamino-3-phenylthioacrylonitrile (Zhang, Haight, Ford, & Parekh, 2001).

Formation of Pyrroles and Pyrazines

In a study, 4-Aminopyrrole-3-carboxylates and pyrazine-2-carboxylates were synthesized from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. This process involved the use of Rh(II) catalysts and varied reaction conditions (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).

Antitumor Activity

A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential in various human tumor cell lines. They demonstrated some structure–activity relationships and explored the effects on the cell cycle profile and apoptosis (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021).

Synthesis of Novel Derivatives

The iodolactonization product obtained from methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate was used for synthesizing novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. These derivatives contained various groups on the pyrrole ring of the heterocycle (Yaremchuk, Muzychka, Smolii, Kucher, & Shishkina, 2018).

Antimicrobial Activity

A study reported the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds, synthesized under microwave irradiation conditions, exhibited promising antimicrobial activity (Jyothi & Madhavi, 2019).

Future Directions

Pyrrolopyrazine derivatives, including “Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate”, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . Therefore, future research could focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthetic methods.

properties

IUPAC Name

methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5-12-4-6(10)2-7(12)3-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRATAMHDAFGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(C=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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